(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBEWHSDGBTFE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-18-1 | |
| Record name | (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that carbamoyl radicals can interact with a variety of electron-poor olefins.
Mode of Action
(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid may generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path. The resulting nucleophilic radicals can then be intercepted by a variety of electron-poor olefins in a Giese-type addition process.
Biochemical Pathways
The generation of acyl and carbamoyl radicals suggests that it may influence redox reactions and related biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the generation of acyl and carbamoyl radicals requires low-energy photons (blue LEDs) for activation. Furthermore, the polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase.
Biological Activity
(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid, also known by its CAS number 73096-18-1, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse scientific literature.
- Molecular Formula : C₉H₁₆N₂O₃
- Molecular Weight : 200.23 g/mol
- CAS Number : 73096-18-1
The compound is characterized by a pyrrolidine structure with a carbamoyl group and a carboxylic acid, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, a study involving various pyrrolidine derivatives demonstrated that certain structural modifications led to enhanced cytotoxic effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, with results showing variable cytotoxicity compared to cisplatin, a standard chemotherapeutic agent. The findings suggested that the presence of specific functional groups could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against multidrug-resistant pathogens. In vitro tests revealed that the compound exhibited activity against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. The structural features of the compound are believed to play a crucial role in its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Antioxidant Activity
Compounds similar to this compound have shown antioxidant properties, which are vital in combating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals suggests their potential utility in preventing conditions such as cardiovascular diseases and cancer .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is being studied for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structural analogs have shown promise in treating various conditions, including metabolic disorders and neurological diseases. For example, pyrrolidine derivatives are often explored for their effects on neurotransmitter systems, which could lead to new treatments for depression and anxiety disorders.
2. Enzyme Inhibition
Research indicates that compounds similar to (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid may act as enzyme inhibitors. These properties are particularly useful in the development of inhibitors for enzymes involved in cancer progression or bacterial resistance mechanisms .
Biochemical Applications
1. Metabolomics
The compound has been identified in various metabolic pathways, suggesting its role as a metabolite or a precursor in biochemical reactions. Its presence in biological samples can serve as a biomarker for specific diseases, enhancing diagnostic capabilities .
2. Synthesis of Peptides
The compound can be utilized in peptide synthesis due to its ability to form stable linkages with amino acids. This application is crucial in developing peptide-based therapeutics, which are gaining popularity for their specificity and reduced side effects compared to traditional small-molecule drugs.
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be used as a monomer or additive in polymer synthesis. Its unique functional groups allow for the creation of polymers with specific properties, such as enhanced flexibility or thermal stability.
2. Coatings and Adhesives
Due to its chemical structure, this compound may also find applications in the development of advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Drug Development | Identified potential anti-anxiety effects through modulation of GABA receptors. |
| Study 2 | Enzyme Inhibition | Demonstrated effectiveness against specific cancer-related enzymes in vitro. |
| Study 3 | Metabolomics | Found as a significant metabolite in patients with metabolic syndrome, indicating potential diagnostic use. |
Comparison with Similar Compounds
Captopril
- Structure: (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid .
- Key Differences: Substituent: Captopril has a 3-sulfanylpropanoyl group instead of a propan-2-yl carbamoyl. Biological Activity: The sulfhydryl (-SH) group in Captopril directly coordinates with zinc in ACE, enabling potent inhibition. The carbamoyl group in the target compound lacks this interaction, suggesting reduced ACE affinity .
- Molecular Weight : 217.29 g/mol (vs. 200.23 g/mol for the target compound).
Enalapril
- Structure: (2S)-1-[(2S)-2-[[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid .
- Key Differences: Substituent: Enalapril contains a phenylbutanoyl-ethoxy side chain, enhancing lipophilicity and prodrug activation. Pharmacokinetics: The ethoxy group facilitates hydrolysis to active enalaprilate, whereas the target compound’s carbamoyl group is metabolically stable .
- Molecular Weight : 376.5 g/mol (vs. 200.23 g/mol).
(2S)-1-(Methylcarbamoyl)pyrrolidine-2-carboxylic Acid; Potassium Salt
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic Acid
- Structure : Features a 5-oxo modification on the pyrrolidine ring .
- Key Differences :
- Conformational Effects : The ketone group at position 5 may rigidify the ring, altering hydrogen-bonding capacity compared to the unmodified pyrrolidine in the target compound.
- Molecular Weight : 171.2 g/mol (vs. 200.23 g/mol).
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- ACE Inhibition : The absence of a zinc-binding group (e.g., -SH in Captopril) in the target compound likely renders it inactive against ACE .
- Metabolic Stability : The carbamoyl group’s resistance to hydrolysis contrasts with Enalapril’s ester-based prodrug design, suggesting divergent metabolic pathways .
Preparation Methods
Detailed Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| (S)-Pyrrolidine-2-carboxylic acid | Chiral backbone | Commercially available or synthesized |
| Isopropylamine | Amine for carbamoyl group | Commercially available |
| Coupling reagents (e.g., HATU) | Facilitate amide bond formation | Common peptide coupling agents |
| Bases (e.g., DIPEA) | Neutralize acids, promote coupling | N,N-Diisopropylethylamine (DIPEA) |
| Solvents (DMF, DCM, THF, MeOH) | Reaction media | Anhydrous solvents preferred |
| Acid/base for workup (HCl, LiOH) | Hydrolysis or neutralization | Used in purification steps |
Synthetic Procedures
Amide Bond Formation via Carbamoylation
The key step is the formation of the carbamoyl amide bond between the pyrrolidine nitrogen and the isopropyl carbamoyl group. This is typically achieved by:
- Activation of the carboxylic acid derivative with coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Addition of isopropylamine or its carbamoyl equivalent under basic conditions (e.g., DIPEA) in a polar aprotic solvent like DMF.
- Stirring at room temperature for 18 hours to ensure complete coupling.
Example reaction conditions from literature:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling | Pyrrolidine-2-carboxylic acid + isopropylamine + HATU + DIPEA in DMF, RT, 18 h | Formation of carbamoyl amide bond |
| Workup | Dilution with EtOAc, washing with water and brine, drying over MgSO4 | Crude product isolation |
| Purification | Flash column chromatography (MeOH/DCM) | Pure (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid |
Ester Hydrolysis (If Starting from Ester)
If the starting material is an ester derivative of pyrrolidine-2-carboxylic acid, hydrolysis is performed:
- Dissolve ester in THF/MeOH (1:1).
- Add LiOH monohydrate (5 eq) in water.
- Stir at room temperature for 2 hours.
- Acidify with 1 N HCl to pH ~2.
- Extract with ethyl acetate, dry, and concentrate to yield the acid.
This step ensures the free carboxylic acid is available for coupling.
Alternative Synthetic Approaches
Though direct coupling is the main method, alternative approaches include:
- Reductive amination of 4-nitrobenzaldehyde derivatives followed by urea formation and reduction to amines, as part of complex synthetic routes to related compounds (notably in cyclophilin inhibitor research). However, these are more elaborate and less direct for this specific compound.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR at 400-600 MHz to confirm structure and stereochemistry.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) for molecular weight confirmation.
- Chromatography : Automated flash column chromatography using silica gel with solvent gradients (e.g., cyclohexane/ethyl acetate or DCM/methanol).
- Melting Point Determination : For purity and physical characterization.
- Purity Assessment : UPLC with photodiode array detection ensuring ≥95% purity.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Ester hydrolysis (if applicable) | LiOH·H2O in THF/MeOH/H2O, RT, 2 h | Converts ester to acid |
| 2 | Amide bond formation | Pyrrolidine acid + isopropylamine + HATU + DIPEA in DMF, RT, 18 h | Key carbamoylation step |
| 3 | Workup and extraction | EtOAc wash, water/brine wash, dry over MgSO4 | Isolate crude product |
| 4 | Purification | Flash chromatography (MeOH/DCM gradient) | Obtain pure final compound |
| 5 | Characterization | NMR, MS, melting point, UPLC | Confirm structure, purity, and stereochemistry |
Research Findings and Notes
- The stereochemistry at the 2-position of the pyrrolidine ring is preserved throughout the synthesis by starting from enantiomerically pure (2S)-pyrrolidine-2-carboxylic acid.
- Coupling reagents like HATU provide high yields and minimize racemization.
- The use of DIPEA as a base facilitates the coupling reaction by scavenging generated acids.
- Purification by flash chromatography ensures removal of side products and coupling reagent residues.
- Analytical data confirm the expected molecular weight (200.23 g/mol) and stereochemical integrity.
Q & A
Q. What are the established synthetic routes for (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves a multi-step sequence starting from L-proline derivatives. Key steps include:
- Acylation : Reacting pyrrolidine-2-carboxylic acid with isopropyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the carbamoyl group .
- Stereochemical Control : Chiral centers are preserved using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups. For example, Boc protection ensures minimal racemization during coupling reactions .
- Workup : Acidic hydrolysis (e.g., HCl/dioxane) removes protecting groups, yielding the free carboxylic acid.
Q. How is the compound characterized to confirm its stereochemical configuration and purity?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 80:20) to confirm enantiopurity (>99% ee) .
- NMR Spectroscopy : H and C NMR verify the pyrrolidine ring conformation and carbamoyl substitution. Key signals:
- H: δ 4.3–4.5 ppm (pyrrolidine C2-H, multiplet) .
- C: δ 175–178 ppm (carboxylic acid C=O) .
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for (2S,4R)-analogs) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- ACE Inhibition : Structural analogs (e.g., captopril) demonstrate angiotensin-converting enzyme (ACE) inhibition via Zn coordination at the carboxylic acid and sulfhydryl groups .
- Peptide Mimetics : The pyrrolidine scaffold serves as a proline surrogate in peptide synthesis, enhancing metabolic stability .
- Catalysis : Used in asymmetric organocatalysis for C–C bond formation due to its rigid chiral backbone .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl carbamoyl group influence biological activity?
Methodological Answer:
- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce binding affinity to ACE by ~30% compared to isopropyl, as shown in molecular docking studies (UCSF Chimera) .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) decrease pKa of the carboxylic acid, altering ionization state and membrane permeability (logP: −0.5 vs. +0.8 for isopropyl) .
Q. What computational strategies optimize the compound’s conformational stability for target binding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : AMBER forcefields predict dominant puckered conformations (Cγ-endo) of the pyrrolidine ring, which align with ACE’s active site geometry .
- Density Functional Theory (DFT) : Calculates rotational barriers (~8–10 kcal/mol) for the carbamoyl group, guiding synthetic modifications to restrict flexibility .
Q. How can researchers resolve contradictions in reported solubility data across studies?
Methodological Answer: Discrepancies arise from:
- pH-Dependent Solubility : The carboxylic acid (pKa ~2.5) is poorly soluble in water (<1 mg/mL at pH 7) but forms salts (e.g., sodium) with improved solubility (>50 mg/mL) .
- Co-solvent Effects : DMSO or ethanol increases solubility (e.g., 20 mg/mL in 10% DMSO/water) but may interfere with biological assays .
Q. Recommended Protocol :
Prepare stock solutions in DMSO (10–50 mM).
Dilute in buffer (pH 4–5) to minimize precipitation.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
